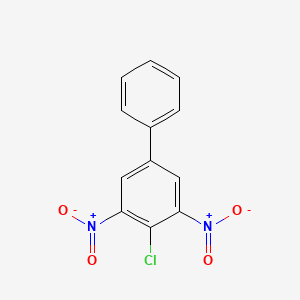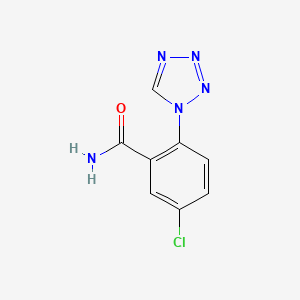
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one is a naturally occurring organic compound found in the essential oils of iris plants. It is a key component responsible for the characteristic violet-like fragrance of these oils. This compound exists in several isomeric forms, with alpha-irone, beta-irone, and gamma-irone being the most common. These isomers differ in the position of the double bond in the cyclohexene ring, which influences their olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one can be synthesized through various methods, including the cyclization of citronellal followed by oxidation. One common synthetic route involves the use of citronellal as a starting material, which undergoes cyclization to form a cyclohexene intermediate. This intermediate is then oxidized to produce irone. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the desired isomer is obtained.
Industrial Production Methods
In industrial settings, irone is often extracted from the rhizomes of iris plants through steam distillation. The essential oil obtained is then subjected to fractional distillation to isolate irone. This method is preferred for producing natural irone, which is highly valued in the fragrance industry for its superior olfactory properties compared to synthetic irone.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form irone oxide, which may have different olfactory properties.
Reduction: Reduction of irone can lead to the formation of dihydroirone, which has a different scent profile.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical and olfactory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: this compound oxide
Reduction: Dihydroirone
Substitution: Halogenated irone derivatives
Applications De Recherche Scientifique
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the structure-odor relationship in fragrance chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
Mécanisme D'action
The mechanism of action of irone in biological systems involves its interaction with olfactory receptors in the nasal epithelium. 4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor signaling cascade.
Comparaison Avec Des Composés Similaires
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one is often compared with other similar compounds in the fragrance industry, such as ionone and damascone. These compounds share structural similarities but differ in their olfactory properties and chemical reactivity.
Similar Compounds
Ionone: Another key fragrance compound found in essential oils, with a scent reminiscent of violets.
Damascone: Known for its fruity and floral scent, used in perfumery.
Methylionone: A synthetic compound with a similar structure to ionone, used in fragrances.
This compound stands out due to its unique isomeric forms and the distinct violet-like fragrance it imparts, making it a valuable compound in the fragrance industry.
Propriétés
Formule moléculaire |
C14H22O |
|---|---|
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3 |
Clé InChI |
JZQOJFLIJNRDHK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)





![Benzonitrile, 4-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8793407.png)







